4,5-dimethyl-6-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidine
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Overview
Description
4,5-Dimethyl-6-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidine is a complex organic compound that features a pyrimidine core substituted with a piperazine ring and a trifluoromethyl group
Preparation Methods
The synthesis of 4,5-dimethyl-6-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild conditions . Industrial production methods may involve optimizing these reactions for scale, ensuring high yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like sodium hydride and alkyl halides. The major products formed depend on the specific reagents and conditions used in these reactions.
Scientific Research Applications
4,5-Dimethyl-6-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of biological pathways and as a ligand in binding studies.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, influencing biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds include other pyrimidine derivatives and piperazine-containing molecules. For example:
- 1,5-Dimethyl-6-(2-methyl-4-((3-(trifluoromethyl)pyridin-2-yl)oxy)phenyl)pyrimidine-2,4(1H,3H)-dione
- N-Methyl-1-(pyridin-4-yl)methanamine These compounds share structural similarities but may differ in their specific functional groups, leading to unique properties and applications.
Properties
IUPAC Name |
4,5-dimethyl-6-[4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N5/c1-11-12(2)21-10-22-15(11)24-7-5-23(6-8-24)13-3-4-20-14(9-13)16(17,18)19/h3-4,9-10H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNXXXZCONGHKAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1N2CCN(CC2)C3=CC(=NC=C3)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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